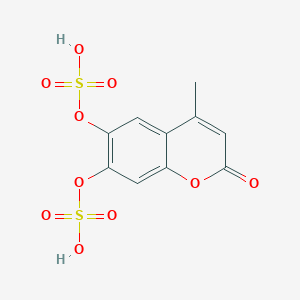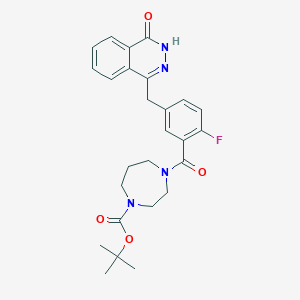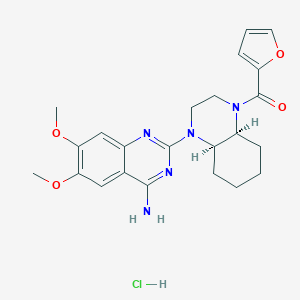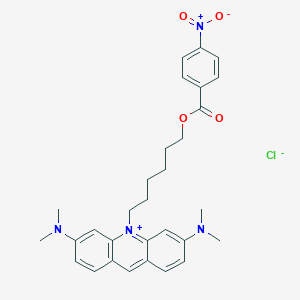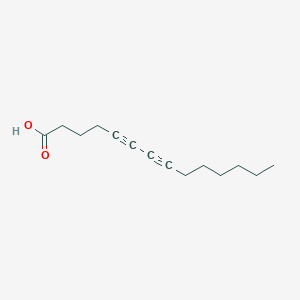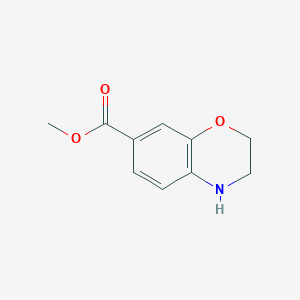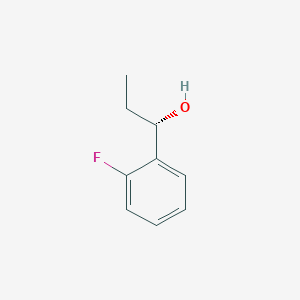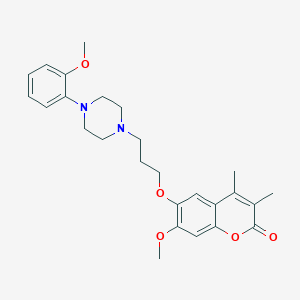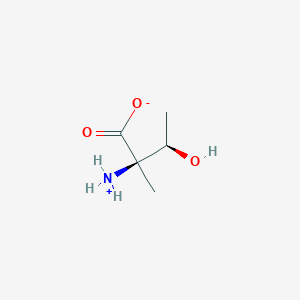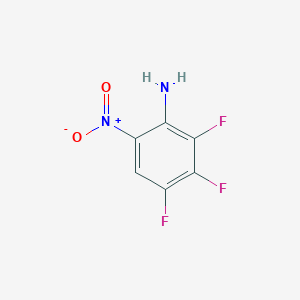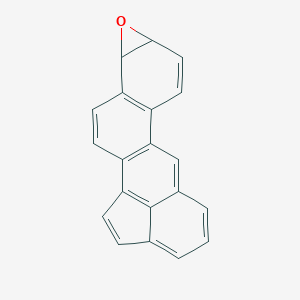
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, also known as benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), is a highly carcinogenic compound that is formed during the metabolism of benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon (PAH) found in tobacco smoke, charred meats, and exhaust fumes. BPDE has been extensively studied due to its ability to induce mutations in DNA and cause cancer.
Wirkmechanismus
BPDE exerts its carcinogenic effects by binding covalently to DNA, causing mutations and disrupting the normal functioning of cells. It can also activate oncogenes and inactivate tumor suppressor genes, leading to uncontrolled cell growth and the development of cancer.
Biochemische Und Physiologische Effekte
BPDE has been shown to cause a wide range of biochemical and physiological effects, including DNA damage, oxidative stress, inflammation, and apoptosis. These effects can contribute to the development of cancer and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
BPDE is a useful tool for studying the mechanisms of chemical carcinogenesis in the laboratory. However, it has some limitations, such as its high toxicity and instability, which can make it difficult to work with.
Zukünftige Richtungen
There are several future directions for research on BPDE, including:
1. Developing new methods for synthesizing and stabilizing BPDE for use in laboratory experiments.
2. Investigating the role of BPDE in the development of different types of cancer, and identifying ways to prevent or treat these cancers.
3. Studying the effects of BPDE on different cell types and tissues, and identifying biomarkers for its toxicity.
4. Developing new drugs or therapies that target the molecular pathways affected by BPDE, and testing their efficacy in animal models and clinical trials.
5. Exploring the potential use of BPDE as a biomarker for exposure to environmental toxins and pollutants, and developing new methods for detecting and measuring BPDE in biological samples.
In conclusion, 9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene, or BPDE, is a highly carcinogenic compound that has been extensively studied in scientific research. It is a useful tool for studying the mechanisms of chemical carcinogenesis, but has some limitations due to its toxicity and instability. Future research directions include developing new methods for synthesizing and stabilizing BPDE, investigating its role in cancer development, and exploring its potential use as a biomarker for environmental toxins.
Synthesemethoden
BPDE can be synthesized by the oxidation of BaP with cytochrome P450 enzymes in the liver. This reaction produces BaP-7,8-dihydrodiol, which is then further oxidized by epoxide hydrolase to form BPDE.
Wissenschaftliche Forschungsanwendungen
BPDE has been widely used in scientific research as a model compound for studying the mechanisms of chemical carcinogenesis. It has been shown to induce mutations in DNA by forming adducts with guanine, which can lead to the development of cancer.
Eigenschaften
CAS-Nummer |
140701-33-3 |
|---|---|
Produktname |
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene |
Molekularformel |
C20H12O |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
7-oxahexacyclo[12.6.1.02,12.05,11.06,8.018,21]henicosa-1(21),2(12),3,5(11),9,13,15,17,19-nonaene |
InChI |
InChI=1S/C20H12O/c1-2-11-4-5-15-13-6-7-16-14(8-9-18-20(16)21-18)17(13)10-12(3-1)19(11)15/h1-10,18,20H |
InChI-Schlüssel |
WSBNMAGTIVSKFH-UHFFFAOYSA-N |
SMILES |
C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6 |
Kanonische SMILES |
C1=CC2=CC3=C(C=CC4=C3C=CC5C4O5)C6=C2C(=C1)C=C6 |
Synonyme |
9,10-Epoxy-9,10-dihydrobenz(j)aceanthrylene |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



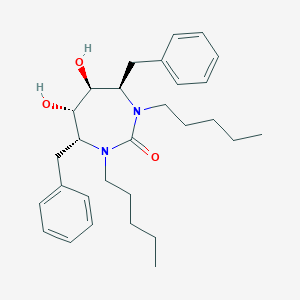
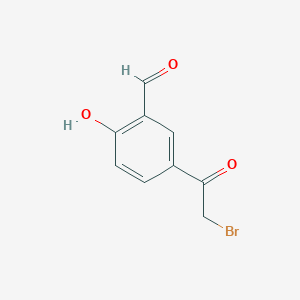
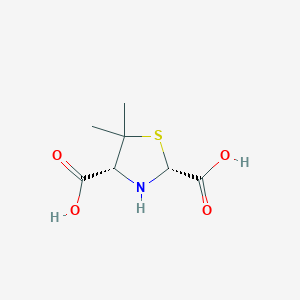
![(4R)-4-hydroxy-4-[(E,3S)-3-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxybut-1-enyl]-3,5,5-trimethylcyclohex-2-en-1-one](/img/structure/B115009.png)
